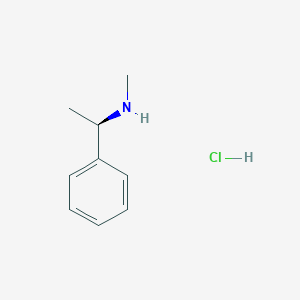

(R)-N-Methyl-1-phenylethanamine hydrochloride

Übersicht

Beschreibung

®-N-Methyl-1-phenylethanamine hydrochloride is a chiral amine compound commonly used in various scientific and industrial applications. It is known for its role as a precursor in the synthesis of pharmaceuticals and other organic compounds. The compound is characterized by its specific stereochemistry, which is crucial for its biological activity and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-1-phenylethanamine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde using a chiral catalyst. One common method is the asymmetric reduction of acetophenone using a chiral catalyst such as ®-BINAP-RuCl2. The reaction is carried out in the presence of hydrogen gas under mild conditions to yield the desired chiral amine.

Industrial Production Methods

In industrial settings, the production of ®-N-Methyl-1-phenylethanamine hydrochloride often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve high yields and enantiomeric purity. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt.

Analyse Chemischer Reaktionen

Types of Reactions

®-N-Methyl-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amines and amides.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(R)-N-Methyl-1-phenylethanamine hydrochloride has been investigated for its potential therapeutic roles due to its interaction with various biological targets. It has shown promise in:

- Neuropharmacology : Its structural similarity to neurotransmitters allows for exploration in treating neurological disorders.

- Chiral Drug Synthesis : As a chiral building block, it plays a crucial role in synthesizing enantiomerically pure compounds, which are essential in drug development .

Synthesis of Chiral Ligands

This compound is utilized in the synthesis of chiral ligands for asymmetric catalysis. It has been employed in:

- Enantioselective Reactions : this compound is used to create ligands that facilitate enantioselective reactions, such as hydrogenation and addition reactions involving organometallic reagents .

Analytical Chemistry

The compound serves as a chiral resolving agent in analytical chemistry:

- NMR Spectroscopy : It has been used effectively as a chiral solvating agent for determining the enantiomeric excess of various compounds, including antimalarial drugs .

Case Study 1: Chiral Resolution Using (R)-N-Methyl-1-phenylethanamine

A study demonstrated the effectiveness of this compound in resolving racemic mixtures of amino acids through crystallization techniques, achieving high enantiomeric purity . The recovery and recycling of the resolving agent were highlighted as significant advantages.

Case Study 2: Synthesis of Antimalarial Drugs

Research has shown that this compound can be used to synthesize chiral ligands that enhance the efficacy of antimalarial drugs through improved selectivity and reduced side effects . The study emphasized its role in optimizing drug formulations.

Wirkmechanismus

The mechanism of action of ®-N-Methyl-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound acts as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-N-Methyl-1-phenylethanamine hydrochloride: The enantiomer of the compound with different stereochemistry.

N-Methyl-1-phenylethanamine: The non-chiral version of the compound.

Phenylephrine hydrochloride: A structurally similar compound used as a decongestant.

Uniqueness

®-N-Methyl-1-phenylethanamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other enantiomerically pure compounds.

Biologische Aktivität

(R)-N-Methyl-1-phenylethanamine hydrochloride, commonly known as methamphetamine , is a potent central nervous system stimulant with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects on human physiology.

Chemical Structure and Properties

This compound is a chiral compound, existing predominantly in the (R)-configuration, which is associated with its psychoactive effects. The chemical structure can be represented as follows:

The biological activity of (R)-N-Methyl-1-phenylethanamine involves several key mechanisms:

- Monoamine Release : It primarily acts by increasing the release of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the brain. This action is mediated through the inhibition of monoamine transporters and the promotion of reverse transport .

- Receptor Interaction : The compound exhibits agonistic activity at trace amine-associated receptors (TAARs), particularly TAAR1, which plays a role in modulating neurotransmitter release and synaptic transmission .

- Stereoselectivity : Studies indicate that the (R)-enantiomer shows higher affinity for dopamine transporters compared to its (S)-counterpart, leading to more pronounced stimulant effects .

Biological Activity Profile

The following table summarizes the neurotransmitter release profiles associated with (R)-N-Methyl-1-phenylethanamine compared to other related compounds:

| Compound | NE Release | DA Release | 5-HT Release |

|---|---|---|---|

| (R)-N-Methyl-1-phenylethanamine | High | Very High | Moderate |

| Dextroamphetamine | Moderate | High | Low |

| Levoamphetamine | Low | Moderate | Low |

| Phenethylamine | Moderate | Moderate | High |

Pharmacokinetics

The pharmacokinetic profile of (R)-N-Methyl-1-phenylethanamine includes rapid absorption and a relatively short half-life, which varies based on administration route:

- Half-life : Approximately 10 hours when administered orally.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, with significant involvement of MAO-B .

Case Study 1: Cognitive Effects

A study involving healthy volunteers demonstrated that administration of (R)-N-Methyl-1-phenylethanamine resulted in enhanced attention and alertness, attributed to increased dopamine levels in the prefrontal cortex. Participants reported improved performance on tasks requiring sustained attention .

Case Study 2: Cardiovascular Impact

Research has shown that high doses of methamphetamine can lead to significant cardiovascular events. A cohort study found that individuals using methamphetamine had a higher incidence of myocardial infarction compared to non-users, highlighting the compound's stimulatory effects on heart rate and blood pressure .

Eigenschaften

IUPAC Name |

(1R)-N-methyl-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h3-8,10H,1-2H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMUXERMQYHMJN-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096105-18-8 | |

| Record name | N-Methyl-1-phenylethylamine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1096105188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL-1-PHENYLETHYLAMINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40551HIM77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.